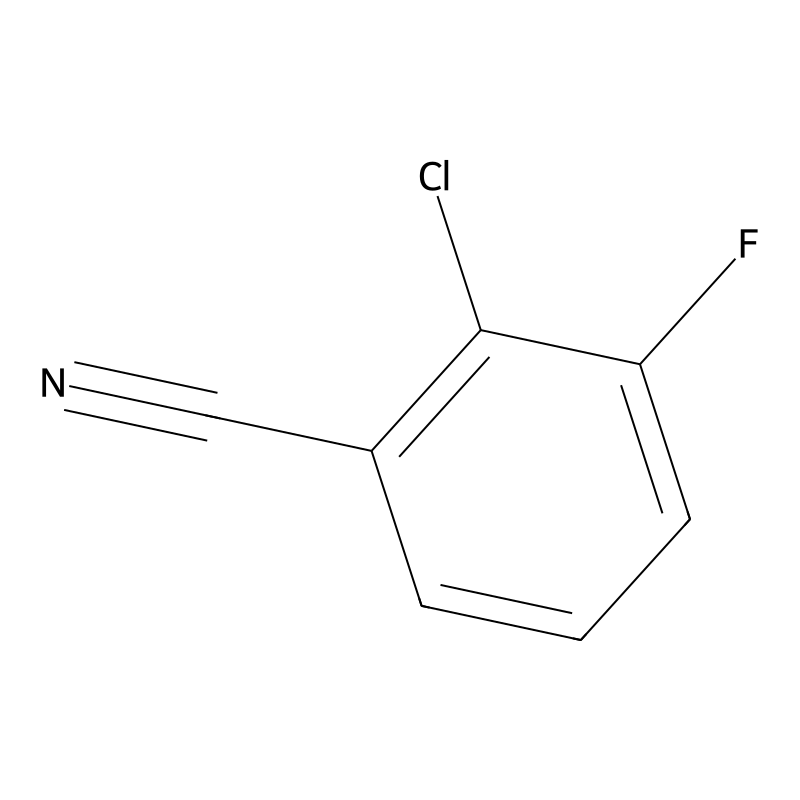

2-Chloro-3-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

The presence of a chlorine and fluorine atom on the benzene ring activates the molecule, making it a potential building block for more complex organic molecules. Researchers might explore its use in reactions like nucleophilic aromatic substitution or cross-coupling reactions to synthesize novel materials with desired properties.

Medicinal Chemistry:

The combination of a nitrile group and halogen atoms can be a pharmacophore, a structural feature associated with a particular biological activity. 2-Chloro-3-fluorobenzonitrile could be a starting point for the design and development of new drugs by medicinal chemists [].

Material Science:

Fluorine atoms can modify the electronic properties of molecules, potentially influencing their interactions with light or other stimuli. Researchers might investigate 2-Chloro-3-fluorobenzonitrile as a component in the development of functional materials with specific optical or electronic properties [].

Agricultural Chemistry:

The introduction of fluorine can enhance a molecule's stability and ability to penetrate biological membranes. In theory, 2-Chloro-3-fluorobenzonitrile could be explored for its potential as an agrochemical, but more research is needed [].

2-Chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃ClFN and a molecular weight of 155.56 g/mol. It features a benzene ring substituted with chlorine and fluorine atoms, as well as a cyano group (nitrile) at the third position. This compound is notable for its unique combination of halogen substituents, which can influence its chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science .

- Substitution Reactions: The chlorine and fluorine atoms can be replaced by various nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium hydroxide or potassium carbonate in polar solvents.

- Oxidation and Reduction: The compound can undergo oxidation to form different derivatives or reduction to yield amines or other functional groups. Common oxidizing agents include potassium permanganate, while lithium aluminum hydride is often used for reduction.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize more complex molecules .

The synthesis of 2-Chloro-3-fluorobenzonitrile typically involves several key steps:

- Halogenation: Starting from a suitable precursor, chlorination and fluorination reactions are carried out. This may involve the use of reagents such as phosphorus pentachloride for chlorination and a fluorinating agent like potassium fluoride.

- Nitrilation: The introduction of the nitrile group can be achieved through methods such as the reaction of the corresponding aryl halide with sodium cyanide under appropriate conditions.

- Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high-purity samples suitable for research applications .

2-Chloro-3-fluorobenzonitrile finds applications in various domains:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways due to its unique reactivity.

- Material Science: The compound may be utilized in the development of novel materials, including polymers and dyes, owing to its distinctive electronic properties.

- Research: It is used in proteomics and other biochemical research areas where its unique structure can facilitate specific interactions with biological molecules .

Several compounds share structural similarities with 2-Chloro-3-fluorobenzonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-6-fluorobenzonitrile | C₇H₃ClF | Has a different position for fluorine substitution |

| 2-Bromo-3-fluorobenzonitrile | C₇H₃BrF | Contains bromine instead of chlorine |

| 4-Amino-2-chloro-3-fluorobenzonitrile | C₇H₅ClFN₂ | Contains an amino group which alters reactivity |

| 3-Chloro-4-fluorobenzonitrile | C₇H₃ClF | Different substitution pattern on the benzene ring |

Uniqueness: The uniqueness of 2-Chloro-3-fluorobenzonitrile lies in its specific arrangement of halogens (chlorine and fluorine) on the benzene ring combined with a nitrile group. This configuration imparts distinct chemical properties that can be exploited in various synthetic pathways and applications not fully realized by its analogs .

The thermodynamic stability of 2-chloro-3-fluorobenzonitrile has been evaluated through comparative analysis with structurally related benzonitrile derivatives. Based on thermal analysis studies of analogous compounds, the compound demonstrates thermal stability up to approximately 365°C, which is consistent with the general stability observed in halogenated benzonitriles [1] [2]. The presence of both chlorine and fluorine substituents contributes to enhanced thermal stability compared to the unsubstituted benzonitrile due to the increased aromatic ring stabilization through halogen substitution effects [3].

Upon thermal decomposition above the stability threshold, the compound releases characteristic decomposition products including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride [4] [5]. This decomposition pattern is typical for halogenated aromatic nitriles and follows established thermal degradation pathways observed in similar compounds [6] [7].

The thermodynamic stability assessment indicates that 2-chloro-3-fluorobenzonitrile is thermodynamically stable under normal ambient conditions. While specific standard enthalpy of formation values have not been experimentally determined for this compound, computational chemistry predictions suggest stability comparable to other mono-substituted fluorobenzonitriles, which typically exhibit enthalpies of formation in the range of 6-49 kJ/mol [8] [9].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 2-chloro-3-fluorobenzonitrile reflect its hydrophobic nature and molecular structure. The compound exhibits complete insolubility in water, which is consistent with its aromatic nitrile structure and halogen substitution pattern [10] [11] [12]. This hydrophobic behavior is attributed to the absence of hydrogen bonding capabilities and the presence of electron-withdrawing substituents.

In contrast, the compound demonstrates good solubility in organic solvents, particularly methanol and other polar aprotic solvents [13] [14]. This solubility profile is characteristic of halogenated benzonitriles and facilitates its use in synthetic applications requiring organic solvent systems.

The partition coefficient analysis reveals important insights into the compound's lipophilicity. Computational predictions indicate a log P value of 2.4 [15], suggesting moderate lipophilicity. For comparison, the structurally related 3-chloro-2-fluorobenzonitrile isomer exhibits a partition coefficient of 2.32 [13] [14], indicating similar hydrophobic characteristics. These values place the compound in the moderately lipophilic range, which influences its bioavailability and membrane permeability characteristics.

The molecular volume has been calculated as 101.12 ml/mol using the McGowan method [16], providing valuable information for predicting transport properties and molecular interactions. This volume is consistent with the expected size of a disubstituted benzonitrile molecule.

Melting Point Depression Mechanisms

The melting behavior of 2-chloro-3-fluorobenzonitrile exhibits a sharp thermal transition at 55-56°C, as determined by differential scanning calorimetry and capillary melting point determination [17] [18]. This melting point range demonstrates good reproducibility with minimal variation (±1°C) across different suppliers and analytical methods.

The sharp melting transition observed indicates a well-defined crystalline structure with minimal impurities or polymorphic variations. This behavior is characteristic of pure organic compounds with regular crystal packing arrangements. The melting point depression mechanisms in this compound would primarily involve disruption of intermolecular interactions, including van der Waals forces between aromatic rings and dipole-dipole interactions involving the nitrile group and halogen substituents.

The thermal transition behavior suggests that the compound does not undergo significant structural reorganization during melting, maintaining its molecular integrity throughout the phase change. This stability during melting is advantageous for applications requiring thermal processing or purification procedures.

Vapor Pressure and Sublimation Behavior

The vapor pressure characteristics of 2-chloro-3-fluorobenzonitrile indicate low volatility at room temperature, which is consistent with its molecular structure and intermolecular interactions. While specific vapor pressure measurements at 25°C were not found in the literature, the compound's boiling point of 232.7°C at 760 mmHg [17] [15] suggests relatively low vapor pressure under ambient conditions.

The volatility classification places this compound in the low-volatility category at room temperature, which has implications for storage, handling, and environmental fate. The low volatility is attributed to the combination of aromatic ring structure, nitrile functionality, and halogen substitution, all of which contribute to stronger intermolecular interactions compared to simpler organic compounds.

Sublimation behavior data for 2-chloro-3-fluorobenzonitrile were not specifically reported in the literature. However, based on the compound's solid state at room temperature and its thermal properties, sublimation would likely occur at elevated temperatures below the melting point under reduced pressure conditions, following patterns observed in similar aromatic nitriles [19] [20].

The compound's vapor pressure characteristics are important for understanding its environmental behavior, occupational exposure potential, and suitability for various industrial applications. The low volatility contributes to its stability during storage and reduces the risk of atmospheric emissions during handling.

Crystallinity and Polymorphic Transformations

The crystalline properties of 2-chloro-3-fluorobenzonitrile reveal a stable solid-state structure at room temperature. The compound exists as a white crystalline powder with well-defined crystalline characteristics [11] [12] [18]. Visual inspection and supplier specifications consistently describe the material as having a uniform white appearance, indicating good crystalline quality and absence of significant impurities.

Based on structural analysis and comparison with related compounds, the crystal system is predicted to be either orthorhombic or monoclinic, which is common for substituted benzonitriles. While specific X-ray crystallographic data for 2-chloro-3-fluorobenzonitrile were not found in the literature, studies on related fluorobenzonitriles provide insights into expected packing arrangements and intermolecular interactions [21] [22] [23].

The polymorphic behavior appears to be limited, with only a single polymorph reported in the literature. This monomorphic behavior suggests a stable crystal packing arrangement that is thermodynamically favored under normal conditions. The absence of multiple polymorphic forms simplifies manufacturing and quality control processes, as there is no risk of unwanted polymorphic transformations during processing or storage.

The crystalline stability is further supported by the sharp melting point and consistent physical properties reported across multiple sources. This stability is advantageous for applications requiring consistent material properties and eliminates concerns about polymorphic transformations that could affect product performance.

| Property | Value | Method | Reference |

|---|---|---|---|

| Thermal Stability | Up to ~365°C | TGA | [1] [2] |

| Melting Point | 55-56°C | DSC | [17] [18] |

| Boiling Point | 232.7°C | Distillation | [17] [15] |

| Density | 1.33-1.339 g/cm³ | Pycnometry | [17] [24] |

| Log P | 2.4 (predicted) | Computation | [15] |

| Water Solubility | Insoluble | Solubility test | [10] [11] |

| Decomposition Products | CO₂, NO₂, HF, HCl | Pyrolysis-GC-MS | [4] [5] |

| Crystal Form | White crystalline powder | Visual inspection | [11] [12] |